

# K145 Hydrochloride: A Technical Guide to its Role in Apoptosis Induction

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## Compound of Interest

Compound Name: K145 hydrochloride

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## A Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of **K145 hydrochloride**, a selective inhibitor of Sphingosine Kinase 2 (SphK2), and its role in the induction of apoptosis. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of cancer therapeutics.

## Core Mechanism of Action

**K145 hydrochloride** is a potent, selective, and orally active inhibitor of SphK2, a critical enzyme in the sphingolipid signaling pathway.[1][2][3] Sphingosine kinases phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell survival, proliferation, and inflammation, while sphingosine and its precursor, ceramide, generally promote apoptosis.[4] By selectively inhibiting SphK2, **K145 hydrochloride** disrupts the balance of these signaling molecules, leading to an accumulation of pro-apoptotic sphingolipids and a decrease in pro-survival S1P, thereby inducing programmed cell death in cancer cells.[3][4]

## Quantitative Data on K145 Hydrochloride Activity

The following tables summarize the key quantitative parameters of **K145 hydrochloride**'s inhibitory and biological activity as reported in the literature.

Parameter	Value	Cell Line/System	Reference
IC <sub>50</sub>	4.3 µM	SphK2	[1]
K <sub>i</sub>	6.4 µM	SphK2	[1]

Table 1: Inhibitory Activity of **K145 Hydrochloride** against SphK2.

Cell Line	Concentration Range	Duration	Effect	Reference
U937	0-10 µM	24-72 hours	Significant inhibition of cell growth	[1][2]
U937	10 µM	24 hours	Significant induction of apoptosis	[1][2]

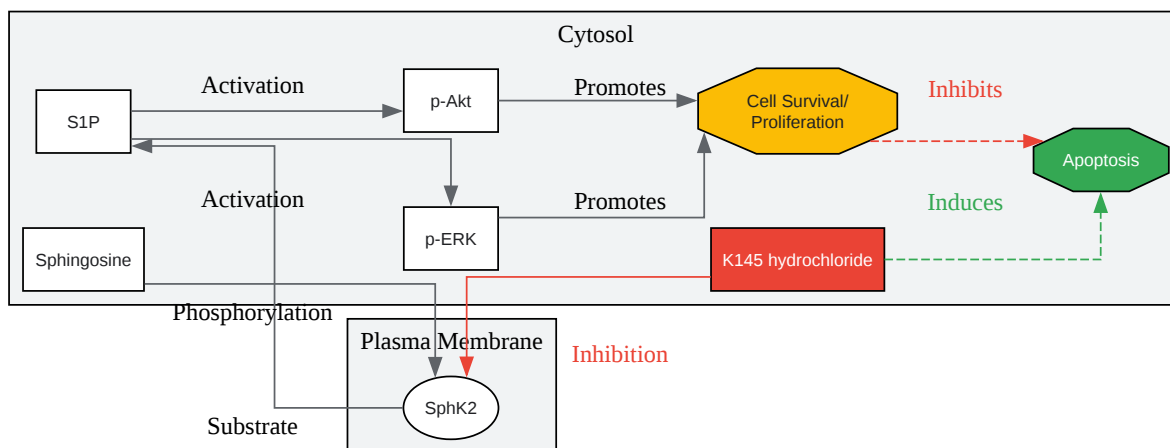
Table 2: In Vitro Cellular Effects of **K145 Hydrochloride**.

Animal Model	Dosage	Administration Route	Duration	Effect	Reference
BALB/c-nu mice	50 mg/kg	Oral gavage	15 days	Significant inhibition of U937 tumor growth	[1][2]
(U937 xenograft)					
BALB/c mice	Not specified	Intraperitoneal and Oral	Not specified	Antitumor activity against murine breast cancer JC cells	[3]
(syngeneic model)					

Table 3: In Vivo Antitumor Activity of **K145 Hydrochloride**.

## Signaling Pathways Modulated by K145 Hydrochloride

**K145 hydrochloride**-induced apoptosis is mediated through the modulation of key downstream signaling pathways. By inhibiting SphK2, K145 leads to the downregulation of pro-survival signals. Specifically, treatment with K145 has been shown to decrease the phosphorylation of both ERK and Akt in U937 cells, two critical nodes in signaling cascades that promote cell survival and proliferation.[1][2][3]



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Caption: **K145 hydrochloride** inhibits SphK2, leading to reduced S1P levels and subsequent downregulation of pro-survival p-ERK and p-Akt, ultimately inducing apoptosis.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the apoptotic effects of **K145 hydrochloride**.

### Cell Viability Assay

This protocol is designed to assess the effect of **K145 hydrochloride** on the proliferation of cancer cells.

- Cell Line: U937 (human leukemia cells).[1][2]
- Reagents:
  - **K145 hydrochloride** stock solution (dissolved in DMSO).[2]

- Cell culture medium (e.g., RPMI-1640) with 10% FBS.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.
- Procedure:
  - Seed U937 cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well.
  - Treat the cells with increasing concentrations of **K145 hydrochloride** (e.g., 0, 4, 6, 8, 10  $\mu$ M) for 24, 48, and 72 hours.[\[2\]](#)
  - At the end of the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
  - Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
  - Calculate cell viability as a percentage of the untreated control.

## Apoptosis Analysis by Flow Cytometry

This protocol allows for the quantification of apoptotic cells following treatment with **K145 hydrochloride**.

- Cell Line: U937 cells.[\[1\]](#)[\[2\]](#)
- Reagents:
  - **K145 hydrochloride**.
  - Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide (PI)).
  - Binding Buffer.
- Procedure:

- Treat U937 cells with 10  $\mu$ M **K145 hydrochloride** for 24 hours.[\[2\]](#)
- Harvest the cells and wash them twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to 100  $\mu$ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

## Western Blot Analysis

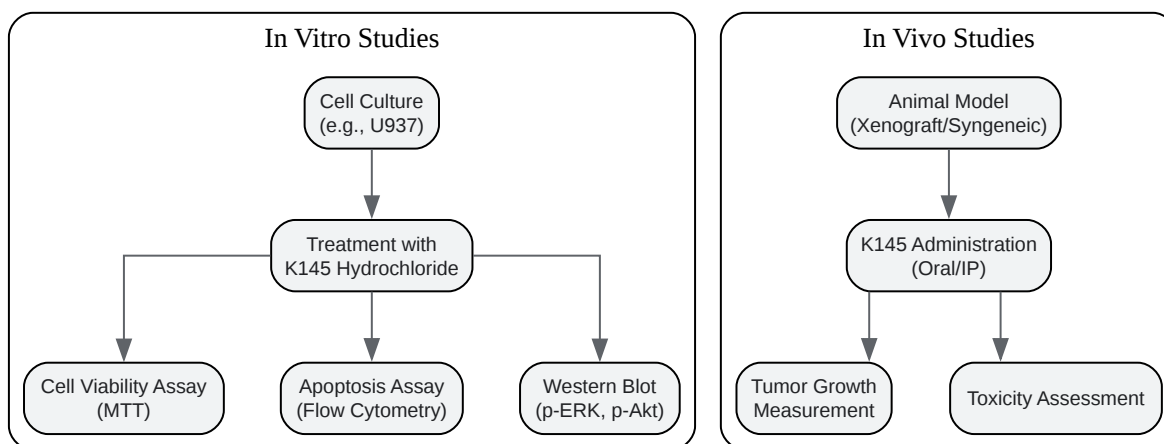
This protocol is used to determine the effect of **K145 hydrochloride** on the phosphorylation status of key signaling proteins.

- Cell Line: U937 cells.[\[1\]](#)[\[2\]](#)
- Reagents:
  - **K145 hydrochloride**.
  - RIPA lysis buffer with protease and phosphatase inhibitors.
  - Primary antibodies against phospho-ERK, total ERK, phospho-Akt, and total Akt.
  - HRP-conjugated secondary antibodies.
  - ECL Western Blotting Substrate.
- Procedure:
  - Treat U937 cells with 4  $\mu$ M and 8  $\mu$ M **K145 hydrochloride** for 3 hours.[\[2\]](#)

- Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an ECL substrate and an imaging system.

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for investigating the apoptotic effects of **K145 hydrochloride**.



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Caption: A typical experimental workflow for characterizing the anti-cancer effects of **K145 hydrochloride**, from in vitro cellular assays to in vivo animal models.

## Conclusion

**K145 hydrochloride** is a promising anti-cancer agent that induces apoptosis through the selective inhibition of SphK2 and the subsequent downregulation of the ERK and Akt signaling pathways. The data and protocols presented in this guide provide a solid foundation for further research and development of K145 and other SphK2 inhibitors as potential cancer therapeutics. It is important to note that some studies have shown that K145 can paradoxically increase S1P levels in certain cell lines, suggesting a complex mechanism of action that may be cell-type dependent and warrants further investigation.[4][5]

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